molecular formula C23H16Br2N2O3 B5237637 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione

Cat. No.: B5237637
M. Wt: 528.2 g/mol
InChI Key: URTFQXGKDAQQFG-UHFFFAOYSA-N
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Description

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione is a brominated carbazole derivative featuring an isoindole-1,3-dione moiety. The compound’s structure includes a 3,6-dibromo-substituted carbazole core linked via a 2-hydroxypropyl chain to the isoindole-dione group. This combination introduces unique electronic and steric properties:

  • Isoindole-1,3-dione: A planar, electron-deficient aromatic system often associated with biological activity (e.g., kinase inhibition or protein binding) .
  • 2-Hydroxypropyl linker: Introduces hydrogen-bonding capability and conformational flexibility.

Properties

IUPAC Name

2-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFQXGKDAQQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction with isoindole-1,3-dione derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .

Scientific Research Applications

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Carbazole + Isoindole 3,6-Dibromo, 2-hydroxypropyl ~550 (estimated) N/A Br, OH, isoindole-dione
2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione Isoindole-1,3-dione Nitrophenylthio ~365 (calculated) N/A NO₂, S-aryl, isoindole-dione
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole Methyl, nitro, fluoro-methoxyphenyl ~363 (calculated) 240 NO₂, CH₃, OCH₃, F
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole Methoxyphenyl, tert-butoxycarbonyl ~401 (calculated) 122 OCH₃, CO₂tBu, CH₃
Key Observations:

Halogenation vs. Nitro Groups: The target compound’s 3,6-dibromo substitution increases molecular weight and lipophilicity compared to nitro-substituted analogs (e.g., compound 7b). Nitro groups (e.g., in 2-(4-(4-nitrophenylthio)phenyl)isoindole-1,3-dione ) are strongly electron-withdrawing, reducing electron density in the aromatic core. This contrasts with bromine’s mixed electron-withdrawing (inductive) and electron-donating (resonance) effects.

This could enhance solubility in polar solvents or interactions with biological targets.

Melting Points: Carbazole derivatives with polar substituents (e.g., nitro in 7b) exhibit higher melting points (240°C) compared to nonpolar analogs (e.g., 9b at 122°C). The target compound’s bromine and hydroxypropyl groups likely increase its melting point relative to 9b, though exact data are unavailable.

Biological Activity

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H18Br2N2O3
Molar Mass426.17 g/mol
Density1.57 g/cm³
Solubility10 mM in DMSO
pKa3.25
StabilityStable for 2 years at -20°C

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. The dibromocarbazole moiety is known for its potential to inhibit various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.

Inhibition Studies

Research indicates that compounds with similar structures have shown inhibitory effects on cholesteryl ester transfer protein (CETP) and other enzymes related to lipid metabolism, which could suggest a similar role for this compound. For instance, a related compound demonstrated an IC50 value of 26 nM against CETP, indicating a potent inhibitory effect .

Anticancer Activity

Studies have highlighted the anticancer potential of isoindole derivatives. For example, compounds featuring the isoindole structure have been reported to exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Research into related dibromo-carbazole derivatives has shown promising antimicrobial activity. The structural similarity suggests that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Efficacy : A study investigating the effects of isoindole derivatives on cancer cells revealed that compounds similar to this compound demonstrated significant cytotoxicity in vitro. The study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
  • Antimicrobial Activity : In a comparative analysis of dibromo-carbazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting that similar compounds may also exhibit notable antimicrobial effects.

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